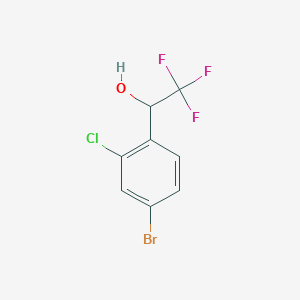

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated phenyl trifluoroethanols often involves multi-step chemical processes, incorporating halogenation, nucleophilic substitution, and carbonyl reduction steps. For instance, similar compounds have been synthesized through reactions involving halogenated benzene derivatives and trifluoroethylated agents, showcasing the complexity and versatility of synthetic routes for such halogenated organic molecules (Dominika N. Lastovickova et al., 2018).

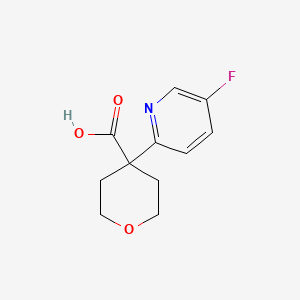

Molecular Structure Analysis

The molecular structure of halogenated phenyl trifluoroethanols is characterized by the presence of electronegative halogen atoms and a trifluoromethyl group, which significantly influence the electronic distribution and physical properties of the molecule. X-ray crystallography and molecular modeling studies provide insights into the bond lengths, angles, and overall geometry, which are crucial for understanding the reactivity and interactions of the compound (A. Bakheit et al., 2023).

Scientific Research Applications

Synthesis and Chemical Applications

Grignard Reactions and Fluorine Compounds Synthesis : Halothane, under certain conditions, can participate in Grignard reactions. These reactions have been used to synthesize various fluorine compounds. For instance, Halothane's reaction with ketones in the presence of magnesium leads to unexpected alpha-(1-bromo-1-chloro-2,2,2-trifluoroethyl)alcohols (Takagi et al., 1996), and similar reactions with aldehydes yield alpha-(1-chloro-2,2,2-trifluoroethyl)alcohols (Dmowski, 2011).

Synthesis of Sulfides and Heterocycles : Halothane is used in the synthesis of structurally diverse sulfides, which are further used in synthesizing biologically potent heterocycles (Pustovit et al., 2010).

Applications in Organic Chemistry

Building Block for Fluorine Compounds : Halothane serves as a building block for various fluorine-containing compounds, especially those with the CF3 group, through organometallic and radical reactions (Dmowski, 2011).

Substituent Effects in Solvolysis : It has been used in studies examining the effects of substituents on the solvolysis rates of certain fluorinated compounds (Fujio et al., 1997).

Halofluorination Studies : Reactions of Halothane with various compounds have been explored to study halofluorination processes (Kremlev & Haufe, 1998).

Unique Chemical Reactions

Unusual Grignard Reactions : Halothane undergoes abnormal Grignard reactions with ketones, leading to unique fluorine compounds (Takagi et al., 1992).

Sodium Dithionite Initiated Reactions : These reactions with Halothane lead to the synthesis of compounds like trifluoromethyl-bis(trimethoxyphenyl)methane (Dmowski et al., 2009).

properties

IUPAC Name |

1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHERMFTKJUCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)

![N-[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2498174.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)